4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one
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Overview
Description
4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes furan rings and a methoxy group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as furan derivatives can be subjected to cyclization reactions using catalysts and specific reaction conditions to form the desired cyclopentene ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The furan rings and methoxy group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism by which 4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings and methoxy group can participate in binding interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Shares the furan ring structure but differs in functional groups.
(4-Fluorophenyl)(furan-2-yl)methanol: Contains a furan ring and a fluorophenyl group, differing in overall structure.
Furan-2-acetic acid methyl ester: Another furan derivative with distinct functional groups.
Uniqueness
4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one is unique due to its combination of furan rings, methoxy group, and cyclopentene ring, which confer specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
819814-18-1 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(furan-2-yl)-3-(furan-2-ylmethyl)-2-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C15H14O4/c1-17-15-12(8-10-4-2-6-18-10)11(9-13(15)16)14-5-3-7-19-14/h2-7,11H,8-9H2,1H3 |
InChI Key |
UGXSKVMFCNXTFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(CC1=O)C2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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